Hydrogen Bond Donor Count of Zero Confers Advantage in Membrane Permeability Versus 8-Amino Tankyrase Inhibitor Analog
The target compound possesses zero hydrogen bond donors (HBD = 0) [1], in contrast to the closest biologically characterized analog, 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12), which bears at least two hydrogen bond donors (one secondary amine NH and one phenolic OH) [2]. Lower HBD count is a well-established predictor of improved passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five, where HBD ≤ 5 is required and lower values are generally favourable for CNS penetration. The target compound's HBD of zero places it in a fundamentally different permeability class compared to the 8-amino series.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 0 (zero hydrogen bond donors) |
| Comparator Or Baseline | Compound 12 (8-amino analog): HBD ≥ 2 (secondary amine NH + phenolic OH) |
| Quantified Difference | ΔHBD ≥ 2 (absolute difference); the target compound completely lacks hydrogen bond donor capacity |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) for the target compound [1]; inferred from the chemical structure of compound 12 as reported by Liscio et al. (2014) [2] |
Why This Matters
A HBD of zero differentiates the compound for applications requiring enhanced passive membrane permeability or blood-brain barrier penetration, where the 8-amino analog series may underperform.
- [1] PubChem Compound Summary for CID 119099226, 2-({6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Liscio P, Carotti A, Asciutti S, Karlberg T, Bellocchi D, Llacuna L, Macchiarulo A, Aaronson SA, Schüler H, Pellicciari R, Camaioni E. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. J Med Chem. 2014 Mar 27;57(6):2807-2812. doi: 10.1021/jm401356t. View Source
